

# The Effect of Saccharin on Gut Microbiota Composition and Function: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Non-nutritive sweeteners (NNS) are widely consumed as sugar substitutes for glycemic and weight control. Among them, **saccharin** has been the subject of extensive research regarding its impact on the gut microbiome, yielding a complex and often contradictory body of evidence. Early influential studies suggested that **saccharin** consumption induces gut microbiota dysbiosis, leading to glucose intolerance. However, more recent investigations, particularly those using purified **saccharin** at doses relevant to human consumption, have challenged these findings, reporting minimal to no significant effects on microbiota composition or host metabolic health. This technical guide provides an in-depth review of the current scientific literature, presenting quantitative data, detailed experimental protocols, and a summary of the proposed mechanisms of action to elucidate the intricate relationship between **saccharin** and the gut microbiome.

## **Effect of Saccharin on Gut Microbiota Composition**

The impact of **saccharin** on the composition of the gut microbiota is a central point of debate. Several studies, primarily in rodent models, have reported significant alterations, or dysbiosis, while others, including human trials at acceptable daily intake (ADI) levels, have found no such changes.

### Foundational & Exploratory





- Evidence for Dysbiosis: A foundational study by Suez et al. (2014) demonstrated that saccharin consumption in mice led to distinct changes in the gut microbiome, including an increase in the abundance of Bacteroides and a decrease in Clostridiales.[1][2] In a small human cohort from the same study, four of seven participants who consumed the maximum ADI for one week were classified as "responders," exhibiting pronounced changes in their microbiota composition and a subsequent impairment in glucose tolerance.[2] Long-term (6-month) administration of saccharin to mice was also found to induce gut microbiome perturbations.[3][4]
- Conflicting Evidence: In contrast, a double-blind, placebo-controlled trial found that two weeks of saccharin administration at the ADI did not alter microbial diversity or composition in healthy humans.[5] A parallel study in mice yielded similar results, showing no significant alterations in the microbiota.[5][6][7] These studies suggest that short-term consumption of pure saccharin at levels relevant to human intake may not be sufficient to induce significant microbiota changes in healthy individuals.[6][7] The discrepancy in findings may be attributed to differences in saccharin dosage, the use of commercial formulations containing glucose versus pure saccharin, study duration, and the baseline microbiota of the host.[2][8]

Table 1: Quantitative Changes in Gut Microbiota Composition Following **Saccharin** Consumption



Study & Year	Subject	Saccharin Dose & Formulation	Duration	Key Findings on Microbiota Composition
Suez et al., 2014[2]	Mice (C57BL/6)	Commercial Saccharin (10% solution in drinking water)	11 weeks	Significant alteration in community structure. Increase in Bacteroides and Clostridiales. Underrepresenta tion of Akkermansia muciniphila.[9]
Suez et al., 2014[2]	Humans (n=7)	5 mg/kg body weight/day (pure saccharin)	7 days	Altered microbiota in "responder" subgroup (4 of 7 participants).
Bian et al., 2017[3][4]	Mice (C57BL/6J)	0.3 mg/mL in drinking water (pure saccharin)	6 months	Induced gut microbiome perturbations.
Serrano et al., 2021[7]	Humans (n=46)	864 mg/day (equivalent to ADI; pure saccharin)	2 weeks	No alteration in microbial diversity or composition at any taxonomic level.
Serrano et al., 2021[5][7]	Mice	Equivalent to human ADI (pure saccharin)	10 weeks	No alteration in microbial diversity or composition.



# Functional Consequences of Saccharin-Induced Microbiota Changes

Alterations in the composition of the gut microbiota can lead to functional changes, impacting host metabolism and physiology. Studies reporting **saccharin**-induced dysbiosis also describe corresponding functional shifts.

- Metabolic Pathway Alterations: The saccharin-altered microbiota in mice exhibited an
  enrichment of genes related to glycan degradation pathways.[10] Furthermore, an
  enrichment in the lipopolysaccharide (LPS) biosynthesis pathway was noted, which is
  significant as LPS is a potent pro-inflammatory molecule.[11]
- Short-Chain Fatty Acid (SCFA) Production: SCFAs are key microbial metabolites that
  influence host health. While some studies have concluded that pure saccharin
  supplementation did not alter fecal SCFA levels,[1][7] others have noted changes. For
  instance, mice consuming commercial saccharin showed significantly higher levels of fecal
  acetate and propionate compared to a glucose-consuming control group.[10]
- Host Metabolic Health: The most cited consequence of saccharin-induced dysbiosis is impaired glucose tolerance.[12][13] The effect was shown to be directly mediated by the microbiota, as transplanting fecal matter from saccharin-fed mice into germ-free mice was sufficient to induce glucose intolerance.[9][14] However, studies that found no significant impact on the microbiota also reported no effect on glucose or hormonal responses during an oral glucose tolerance test (OGTT).[5]

Table 2: Functional and Metabolic Impact of **Saccharin** Consumption



Study & Year	Subject	Saccharin Dose	Outcome Measure	Key Findings
Suez et al., 2014[10]	Mice	Commercial Saccharin (10% solution)	Fecal Metabolomics (SCFAs)	Increased fecal acetate and propionate levels (P < 0.01).
Suez et al., 2014[12]	Mice	Commercial Saccharin	Oral Glucose Tolerance Test (OGTT)	Induced glucose intolerance.
Bian et al., 2017[11]	Mice	0.3 mg/mL in drinking water	Gene Pathway Analysis, Host Physiology	Alteration of inflammation-related bacterial pathways; induced elevated inflammation in the liver.
Serrano et al., 2021[5][7]	Humans	864 mg/day (ADI)	OGTT, Fecal Metabolites (SCFAs)	No effect on glucose, insulin, GLP-1 responses. No changes in fecal SCFA levels.
Serrano et al., 2021[7]	Mice	Equivalent to human ADI	OGTT, Fecal Metabolites (SCFAs)	No effect on glucose tolerance or fecal SCFA levels.

## **Proposed Mechanisms and Signaling Pathways**

The mechanisms by which **saccharin** may influence the gut microbiota and, subsequently, host health are not fully elucidated but are thought to involve direct microbial interactions and host receptor signaling.

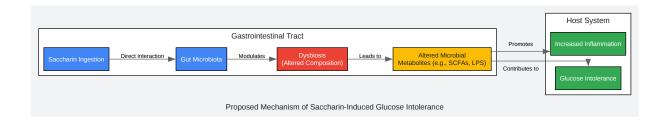
### Foundational & Exploratory





- Direct Microbial Interaction: Since up to 15% of ingested **saccharin** is not absorbed and reaches the colon, it can directly interact with the resident microbiota.[3] It has been shown to inhibit the growth of certain bacterial strains in vitro and affect the activity of bacterial enzymes.[9][11]
- Microbiota-Mediated Host Effects: The prevailing hypothesis from studies showing a
  negative effect is that saccharin induces dysbiosis.[15] This altered microbiota has a
  different functional capacity, leading to the production of metabolites (e.g., altered SCFAs,
  increased LPS precursors) that negatively impact host metabolic processes, such as glucose
  homeostasis, and promote inflammation.[11]
- Host Receptor Signaling: Saccharin can activate sweet taste receptors (T1R2/T1R3) which
  are present not only in the oral cavity but also in the gut.[16] This interaction could potentially
  influence glucose absorption and hormonal regulation, although the evidence remains
  controversial.[2][16]









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